molecular formula C21H18O3 B14253476 2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione CAS No. 218284-23-2

2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione

Cat. No.: B14253476
CAS No.: 218284-23-2
M. Wt: 318.4 g/mol
InChI Key: XRITZGJXPIZCRI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene core substituted with a 2,2-dimethylpropanoyl group and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione typically involves the acylation of a naphthalene derivative with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: Naphthalene derivative, 2,2-dimethylpropanoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of various organic compounds.

    3-Phenylnaphthalene-1,4-dione: A structurally related compound with different substituents.

Uniqueness

2-(2,2-Dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene core with a 2,2-dimethylpropanoyl group and a phenyl group makes it a versatile compound for various applications.

Properties

CAS No.

218284-23-2

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C21H18O3/c1-21(2,3)20(24)17-16(13-9-5-4-6-10-13)18(22)14-11-7-8-12-15(14)19(17)23/h4-12H,1-3H3

InChI Key

XRITZGJXPIZCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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